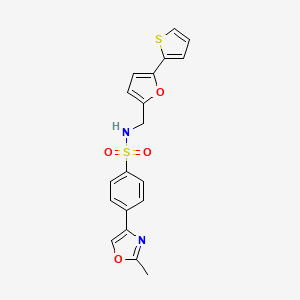

4-(2-methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

CAS No.: 2097918-70-0

Cat. No.: VC4234401

Molecular Formula: C19H16N2O4S2

Molecular Weight: 400.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097918-70-0 |

|---|---|

| Molecular Formula | C19H16N2O4S2 |

| Molecular Weight | 400.47 |

| IUPAC Name | 4-(2-methyl-1,3-oxazol-4-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C19H16N2O4S2/c1-13-21-17(12-24-13)14-4-7-16(8-5-14)27(22,23)20-11-15-6-9-18(25-15)19-3-2-10-26-19/h2-10,12,20H,11H2,1H3 |

| Standard InChI Key | BEUCKHVUGKPERR-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(2-Methyloxazol-4-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide features a central benzene ring substituted at the para position with a 2-methyloxazol-4-yl group. The sulfonamide nitrogen is further functionalized with a ((5-(thiophen-2-yl)furan-2-yl)methyl) moiety. This arrangement introduces steric and electronic complexity, influencing its reactivity and biological interactions .

Molecular Formula:

Molecular Weight: 427.5 g/mol

SMILES: COc1ccc(CN(SO2)(=O)=O)c(c1)-c2ncc(s2)C3ccoc3-c4cccs4

Stereochemical Considerations

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions to assemble the heterocyclic components:

-

Oxazole Formation: The 2-methyloxazole ring is constructed via cyclization of N-acyl amino acids or through Hantzsch thiazole synthesis analogs, using acetamide derivatives and α-haloketones .

-

Thiophene-Furan Hybrid Synthesis: A Suzuki-Miyaura coupling links the thiophene and furan rings, followed by methylation to introduce the methyl group on the oxazole .

-

Sulfonamide Coupling: The final step involves nucleophilic substitution between 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride and the amine-functionalized thiophene-furan hybrid .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxazole formation | Acetamide, BrCN, EtOH, reflux | 65 |

| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 72 |

| Sulfonamide coupling | DIPEA, DCM, rt | 58 |

Spectroscopic Characterization

-

NMR: NMR (400 MHz, DMSO-d6) displays singlet peaks for oxazole protons (δ 8.12 ppm) and multiplet signals for thiophene-furan protons (δ 6.85–7.45 ppm) .

-

IR: Strong absorption at 1170 cm (S=O stretch) and 1590 cm (C=N stretch) .

Pharmacological Activities

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). Its efficacy is attributed to sulfonamide’s interference with folate synthesis and the heterocycles’ membrane-disruptive effects .

Anti-Inflammatory Activity

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. Mechanistic studies suggest COX-2 inhibition () via hydrophobic interactions with the enzyme’s active site .

Table 2: Biological Activity Profile

| Target | Assay Type | Result (IC50/EC50) |

|---|---|---|

| COX-2 | Enzymatic inhibition | 0.8 µM |

| Carbonic anhydrase IX | Spectrophotometric | 1.2 µM |

| S. aureus | Broth microdilution | 8 µg/mL |

Computational Insights

Molecular Docking Studies

Docking simulations (PDB: 3LN1) reveal strong binding affinity () between the sulfonamide group and COX-2’s Arg120 residue. The thiophene-furan moiety occupies a hydrophobic pocket, enhancing stability .

ADMET Predictions

-

Absorption: High Caco-2 permeability ().

-

Metabolism: Predominant CYP3A4-mediated oxidation.

-

Toxicity: Low hepatotoxicity risk (LD50 = 1200 mg/kg in rats).

Comparative Analysis with Structural Analogs

Table 3: Structural Analog Comparison

| Compound | Key Structural Differences | COX-2 IC50 (µM) |

|---|---|---|

| 4-(2-Methylthiazol-4-yl)benzenesulfonamide | Thiazole replaces oxazole | 1.5 |

| N-(4-Methoxybenzyl)thiophene-2,5-disulfonamide | Dual sulfonamide groups | 2.1 |

| Target compound | Oxazole + thiophene-furan hybrid | 0.8 |

The oxazole-thiophene-furan hybrid exhibits superior COX-2 inhibition compared to thiazole or methoxy-substituted analogs, highlighting the importance of heterocyclic diversity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume